molecular formula C22H26N2O2 B4760314 4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No. B4760314
M. Wt: 350.5 g/mol
InChI Key: WWXULOIIRFXFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway and plays a critical role in the development and survival of B-cells. Inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of various B-cell malignancies and autoimmune diseases.

Mechanism of Action

4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide exerts its pharmacological effects by binding to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This results in the blockade of downstream signaling pathways, including the activation of AKT and ERK, and the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has been shown to modulate various immune cell functions, including the inhibition of B-cell activation and differentiation, the suppression of T-cell proliferation and cytokine production, and the regulation of macrophage and dendritic cell function. These effects are thought to contribute to its therapeutic activity in autoimmune diseases such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell signaling with minimal off-target effects. However, its relatively short half-life and poor solubility in aqueous solutions can pose challenges for in vivo studies. Moreover, its pharmacokinetic properties and toxicity profile need to be further optimized for clinical use.

Future Directions

Several ongoing clinical trials are evaluating the safety and efficacy of 4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide in various B-cell malignancies and autoimmune diseases. Future research efforts will focus on identifying biomarkers of response and resistance to BTK inhibitors, optimizing their dosing and combination strategies, and developing novel BTK inhibitors with improved pharmacological properties and selectivity. Additionally, the potential of BTK inhibitors in other diseases such as viral infections and neurodegenerative disorders will be explored.

Scientific Research Applications

The discovery of BTK inhibitors has revolutionized the treatment of B-cell malignancies, particularly chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has shown potent activity against BTK in vitro and in vivo, and several preclinical studies have demonstrated its efficacy in various animal models of B-cell malignancies. Moreover, it has been shown to enhance the antitumor activity of other chemotherapeutic agents such as rituximab and idelalisib.

properties

IUPAC Name

4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-22(2,3)17-7-5-15(6-8-17)21(25)23-12-11-16-14-24-20-10-9-18(26-4)13-19(16)20/h5-10,13-14,24H,11-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXULOIIRFXFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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